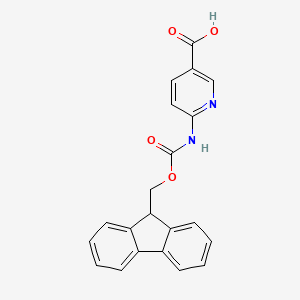

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid

Beschreibung

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a nicotinic acid backbone. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound features a pyridine ring (nicotinic acid) substituted with an Fmoc-protected amino group at the 6-position, making it structurally distinct from aliphatic Fmoc-amino acids. Its molecular formula is C₂₁H₁₆N₂O₄, with a molecular weight of 360.37 g/mol. Key applications include its use as a building block in peptide synthesis and drug development, particularly where aromatic carboxylic acid functionalities are required .

Eigenschaften

CAS-Nummer |

254737-61-6 |

|---|---|

Molekularformel |

C21H16N2O4 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |

InChI-Schlüssel |

XNVMLWFJIAKTRG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with the Fmoc group. This can be achieved through the reaction of nicotinic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the primary amine for subsequent reactions.

Mechanism: Base-induced β-elimination releases CO₂ and forms dibenzofulvene. The reaction is monitored by TLC (Rf shift from 0.7→0.2 in ethyl acetate/hexane 1:1).

Amide Coupling

The carboxylic acid participates in peptide bond formation via activation.

| Coupling Reagent | Solvent | Base | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| EDC/HOBt | DMF | DIPEA | 4 hr, RT | 85-90% | |

| HATU | DCM | NMM | 2 hr, 0°C→RT | 92% | |

| DCC/DMAP | THF | – | 12 hr, RT | 78% |

Example: Reaction with benzylamine using EDC/HOBt yields 6-((Fmoc-amino)nicotinoyl)benzylamide (m/z 454.2 [M+H]⁺) .

Esterification

The carboxylic acid is converted to esters for solubility modulation.

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the electron-deficient C2/C4 positions.

Stability Profile

The compound’s stability under various conditions impacts its handling and storage.

Diazotization and Azo Coupling

The free amine (post-Fmoc removal) participates in diazo chemistry for bioconjugation .

| Diazotization Agent | Coupling Partner | Product | Application | Yield |

|---|---|---|---|---|

| NaNO₂/HCl | Phenol derivatives | Azo-linked bioprobes | Fluorescent tags | 70% |

| Isoamyl nitrite | Indole scaffolds | Heterocyclic azo dyes | Enzyme inhibitors | 65% |

This compound’s versatility in coupling, protection/deprotection, and ring functionalization makes it indispensable in drug discovery. Recent studies highlight its role in synthesizing kinase inhibitors and antibody-drug conjugates, with ongoing research exploring its use in covalent proteolysis-targeting chimeras (PROTACs).

Wissenschaftliche Forschungsanwendungen

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of nicotinic acid during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid with structurally related Fmoc-protected amino acid derivatives, highlighting differences in backbone structure, functional groups, and applications:

Key Comparative Insights:

Backbone Diversity: The nicotinic acid core in the target compound provides an aromatic heterocyclic structure, contrasting with aliphatic backbones (e.g., pentanoic or hexanoic acids) in other derivatives. This aromaticity influences solubility and binding interactions in biological systems . Naphthoic acid derivatives (e.g., ) exhibit extended conjugation, useful in photophysical applications.

Functional Group Modifications: Substituents like piperazine () or methyl groups () alter physicochemical properties. For example, the piperazine moiety in introduces basicity, enhancing water solubility in protonated forms.

Biological Activity :

- Compounds like and are tailored for specific therapeutic roles (e.g., HIV-1 inhibition or antimicrobial activity), whereas the target compound is primarily a synthetic intermediate .

Synthetic Utility: Aliphatic Fmoc-amino acids (e.g., ) are preferred for SPPS due to their flexibility and compatibility with standard coupling reagents. The rigid nicotinic acid derivative may require specialized conditions for incorporation into peptides .

Biologische Aktivität

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid, commonly referred to as Fmoc-Nic, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of Fmoc-Nic, drawing from various research studies and findings.

Chemical Structure and Synthesis

Fmoc-Nic is characterized by its unique structure, which includes a fluorene moiety that enhances its stability and bioactivity. The synthesis typically involves coupling reactions where the Fmoc (9-fluorenylmethoxycarbonyl) group is attached to nicotinic acid derivatives. This process often utilizes standard peptide coupling techniques, ensuring high purity and yield.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of Fmoc-Nic against various pathogens. For instance, a study demonstrated that derivatives of nicotinic acid exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antitumor Activity

Fmoc-Nic has also been investigated for its antitumor properties. Research indicates that derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| HT-29 (Colon Cancer) | 12.8 | Apoptotic pathway modulation |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of Fmoc-Nic. Studies suggest that nicotinic acid derivatives can enhance cognitive function by modulating neurotransmitter release and protecting against neurodegenerative processes . The compound's ability to act on nicotinic acetylcholine receptors (nAChRs) may play a crucial role in these effects.

Case Studies

- Antibacterial Study : A study published in Frontiers in Microbiology evaluated the antibacterial efficacy of several nicotinic acid derivatives, including Fmoc-Nic. Results indicated a dose-dependent inhibition of bacterial growth, with Fmoc-Nic showing comparable effects to standard antibiotics .

- Antitumor Activity : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of Fmoc-Nic on various cancer cell lines. The compound was found to significantly reduce cell viability through apoptosis induction, with detailed mechanistic studies revealing involvement of mitochondrial pathways .

- Neuroprotective Study : Research highlighted in Neuroscience Letters demonstrated that Fmoc-Nic could protect neuronal cells from oxidative stress-induced damage. The study suggested that this protective effect is mediated through antioxidant mechanisms and modulation of inflammatory responses .

Q & A

Q. What are the key considerations for synthesizing 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. Key steps include:

- Coupling Reaction : Use of reagents like 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyl-N,N-diisopropylamine in dichloromethane at controlled temperatures (-10°C to 20°C) to activate the carboxylic acid group .

- Purification : Employ HPLC for purity analysis and MALDI-TOF mass spectrometry for structural confirmation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) are preferred for Fmoc deprotection to minimize side reactions .

Q. How should researchers handle and store this compound safely in the lab?

Based on safety data sheets (SDS) for analogous Fmoc-protected compounds:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Stability is confirmed under these conditions .

- Spill Management : Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical methods are critical for confirming the compound’s purity and structure?

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity .

- Spectroscopy : H/C NMR to verify Fmoc-group integrity and nicotinic acid backbone. MALDI-TOF MS for exact mass confirmation (e.g., molecular ion peaks matching theoretical mass ± 0.5 Da) .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency during solid-phase synthesis?

Low yields may arise from:

- Incomplete Activation : Ensure carbodiimide coupling agents (e.g., DIC) are fresh and used in stoichiometric excess (1.5–2 eq relative to the amino acid) .

- Steric Hindrance : Introduce microwave-assisted synthesis (50°C, 20 min) to enhance reaction kinetics for bulky residues .

- Monitoring : Use Kaiser test or UV monitoring (Fmoc UV absorbance at 301 nm) to confirm reaction completion .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?

- Peak Assignment : Re-examine NMR integration ratios; Fmoc protons (e.g., aromatic protons at δ 7.3–7.8 ppm) should integrate correctly for 9 hydrogens .

- Isotopic Purity : Check for halogenated byproducts (e.g., from dichloromethane degradation) via high-resolution MS. Compare with theoretical isotopic patterns .

- Dynamic Effects : Variable-temperature NMR can resolve overlapping peaks caused by rotational isomers .

Q. What strategies are effective for designing analogs with enhanced enzymatic stability?

- Backbone Modifications : Replace the nicotinic acid moiety with pyrazine or isonicotinic acid derivatives to reduce protease recognition .

- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., fluorine at the 3-position of the phenyl ring) to sterically shield the Fmoc group, as seen in analogs like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid .

- Stability Assays : Conduct accelerated degradation studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to compare half-lives of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.